2-(5-Bromothiophen-3-yl)propan-2-amine
Description
2-(5-Bromothiophen-3-yl)propan-2-amine is a substituted thiophene derivative featuring a propan-2-amine group at the 3-position of a 5-bromothiophene ring. Its amine group contributes to basicity and hydrogen-bonding capacity, influencing solubility and reactivity .
Properties
Molecular Formula |
C7H10BrNS |
|---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
2-(5-bromothiophen-3-yl)propan-2-amine |
InChI |
InChI=1S/C7H10BrNS/c1-7(2,9)5-3-6(8)10-4-5/h3-4H,9H2,1-2H3 |
InChI Key |
MBUKEKSGKCTXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CSC(=C1)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Physicochemical and Reactivity Differences
- Electronic Effects : The bromine atom in this compound increases electron density in the thiophene ring compared to fluorine or chlorine substituents in phenyl analogs. This polarizability may enhance π-stacking interactions in drug-receptor binding .
- Basicity : Pyridine-based analogs (e.g., 2-(5-Bromopyridin-2-yl)propan-2-amine) exhibit higher basicity due to the aromatic nitrogen, whereas thiophene derivatives rely solely on the amine group for protonation .
- Solubility : Halogenated phenyl derivatives (e.g., 2-(3,5-Dichlorophenyl)propan-2-amine) are less water-soluble than thiophene analogs due to increased hydrophobicity .
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